molecular formula C28H18N2O4 B033611 1,5-Dibenzamidoanthraquinone CAS No. 82-18-8

1,5-Dibenzamidoanthraquinone

Cat. No.: B033611
CAS No.: 82-18-8
M. Wt: 446.5 g/mol
InChI Key: PZNXLZZWWBSQQK-UHFFFAOYSA-N
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Description

1,5-Dibenzamidoanthraquinone is a strategically functionalized anthraquinone derivative of significant interest in advanced materials research. Its core structure, featuring two benzamide groups at the 1 and 5 positions, confers distinct electronic and photophysical properties. This compound serves as a critical precursor and building block in the synthesis of novel organic semiconductors, particularly n-type materials, due to the electron-withdrawing nature of the imide-like functionality. Its planar, conjugated anthraquinone core facilitates π-π stacking, which is essential for efficient charge transport in thin-film transistors and organic photovoltaic devices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-benzamido-9,10-dioxoanthracen-1-yl)benzamide
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InChI

InChI=1S/C28H18N2O4/c31-25-20-14-8-16-22(30-28(34)18-11-5-2-6-12-18)24(20)26(32)19-13-7-15-21(23(19)25)29-27(33)17-9-3-1-4-10-17/h1-16H,(H,29,33)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PZNXLZZWWBSQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=CC=C5
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Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2O4
Source PubChem
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DSSTOX Substance ID

DTXSID9058864
Record name Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis-
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Molecular Weight

446.5 g/mol
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CAS No.

82-18-8
Record name N,N′-(9,10-Dihydro-9,10-dioxo-1,5-anthracenediyl)bis[benzamide]
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Record name N,N'-(9,10-dihydro-9,10-dioxoanthracene-1,5-diyl)bisbenzamide
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Advanced Synthetic Methodologies and Elaborate Chemical Transformations of 1,5 Dibenzamidoanthraquinone and Its Analogs

Refined Synthetic Routes to 1,5-Dibenzamidoanthraquinone

This compound, a significant derivative of the anthraquinone (B42736) family, is primarily synthesized through the chemical modification of 1,5-diaminoanthraquinone (B86024). The methodologies employed for this transformation are crucial in determining the final product's quality and applicability in various industrial sectors.

Acylation Strategies Utilizing 1,5-Diaminoanthraquinone Precursors

The most prevalent and direct method for the synthesis of this compound involves the acylation of 1,5-diaminoanthraquinone. chemicalbook.com This reaction is typically carried out by treating 1,5-diaminoanthraquinone with two equivalents of benzoyl chloride. chemicalbook.com The amino groups of the 1,5-diaminoanthraquinone act as nucleophiles, attacking the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of amide bonds. This condensation reaction results in the desired 1,5-bis(benzoylamino)anthraquinone. chemicalbook.com

An alternative, though less common, synthetic route involves the reaction of 1,5-dichloroanthraquinone (B31372) with benzamide (B126). chemicalbook.com This method also yields this compound, providing a different pathway for its preparation.

Table 1: Key Synthetic Routes to this compound
Precursor 1Precursor 2ProductReaction TypeReference
1,5-DiaminoanthraquinoneBenzoyl ChlorideThis compoundAcylation/Condensation chemicalbook.com
1,5-DichloroanthraquinoneBenzamideThis compoundNucleophilic Substitution chemicalbook.com

Mechanistic Considerations and Optimization of Reaction Yields and Purity

The acylation of 1,5-diaminoanthraquinone is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group initiates the attack on the carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide linkage.

A significant challenge in this synthesis is controlling the degree of acylation. The reaction can potentially yield a mixture of mono-acylated (1-amino-5-benzamidoanthraquinone) and di-acylated (this compound) products, along with unreacted 1,5-diaminoanthraquinone. google.com The ratio of these products is highly dependent on the reaction conditions, including the stoichiometry of the reactants, temperature, and reaction time. google.com For instance, even with controlled amounts of the acylating agent, the formation of the diacylated product can be substantial, sometimes reaching nearly equal proportions to the monoacylated product. google.com

To optimize the yield and purity of this compound, it is crucial to employ an excess of the acylating agent and carefully control the reaction temperature. The progress of the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the different products and unreacted starting material. google.com Post-reaction purification steps, such as recrystallization or chromatography, are often necessary to isolate the desired this compound in high purity.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. mlsu.ac.in This involves minimizing waste, using less hazardous substances, and improving energy efficiency. mlsu.ac.insemanticscholar.org

In the context of this compound synthesis, several green chemistry principles can be applied:

Atom Economy: The acylation of 1,5-diaminoanthraquinone with benzoyl chloride has a reasonably good atom economy, as the majority of the atoms from the reactants are incorporated into the final product. mlsu.ac.in However, the formation of by-products like hydrochloric acid needs to be considered.

Safer Solvents: Traditional syntheses may use solvents like nitrobenzene, which are hazardous. google.com Green chemistry encourages the use of safer, more environmentally friendly solvents. Research into alternative solvents or solvent-free conditions is an active area of interest. mlsu.ac.in

Catalysis: The use of catalysts can enhance reaction efficiency and reduce the need for stoichiometric reagents, which often end up as waste. mlsu.ac.in While the acylation of amines is often facile, exploring catalytic methods could lead to milder reaction conditions and improved selectivity. Zeolites and other solid acid catalysts have been shown to be effective in various organic transformations and could potentially be applied here. scispace.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. mlsu.ac.in Optimizing the synthesis of this compound to proceed efficiently at lower temperatures would be a significant step towards a greener process.

Strategic Functionalization of Anthraquinone Derivatives for Targeted Applications

The core structure of anthraquinone can be strategically modified to tailor its properties for specific applications. The introduction of various functional groups can significantly alter the electronic, optical, and binding characteristics of the molecule.

Regioselective Introduction of Electron-Withdrawing and Electron-Donating Groups

The chemical reactivity of the anthraquinone nucleus is heavily influenced by the presence of two electron-withdrawing carbonyl groups. colab.ws This makes direct electrophilic substitution reactions, common for many aromatic compounds, challenging. colab.ws However, the introduction of activating, electron-donating groups such as hydroxyl (-OH) or amino (-NH2) groups can facilitate these reactions. colab.ws

Conversely, the introduction of electron-withdrawing groups, such as nitro (-NO2) or sulfonyl (-SO3H), can be achieved through specific synthetic strategies. The position of these substituents is crucial and can be controlled through regioselective synthesis methods. For example, palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl groups at specific positions on the anthraquinone core. researchgate.net The choice of catalyst and reaction conditions can direct the substitution to either the α- or β-positions. colab.ws

The presence of electron-donating or electron-withdrawing groups has a profound impact on the electronic properties of the anthraquinone derivative. Electron-donating groups increase the electron density of the aromatic system, while electron-withdrawing groups decrease it. This, in turn, affects the molecule's redox potential and its ability to participate in charge transfer interactions. nih.govdtu.dk

Table 2: Effect of Functional Groups on Anthraquinone Properties
Functional Group TypeExamplesEffect on Electronic PropertiesPotential ApplicationsReference
Electron-Donating-OH, -NH2, -ORIncreases electron density, lowers redox potentialDyes, sensors, biologically active compounds colab.wsbeilstein-journals.org
Electron-Withdrawing-NO2, -CN, -SO3H, -HalogensDecreases electron density, increases redox potentialElectron acceptors, materials for electronics colab.wsnih.govresearchgate.net

Derivatization for Enhanced Supramolecular Interactions

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov Anthraquinone derivatives can be functionalized to promote these interactions, leading to the formation of well-ordered self-assembled structures. rsc.org

For instance, the introduction of groups capable of forming hydrogen bonds, such as amides or carboxylic acids, can direct the assembly of molecules into specific architectures. nih.gov The planar aromatic structure of the anthraquinone core is also conducive to π-π stacking interactions, which play a significant role in the organization of these molecules in the solid state and in solution. rsc.orgnih.gov

By carefully designing the substituents on the anthraquinone scaffold, it is possible to control the size, shape, and functionality of the resulting supramolecular assemblies. tandfonline.com This has led to the development of novel materials with applications in areas such as molecular recognition, sensing, and the creation of functional nanostructures. researchgate.net For example, anthraquinone derivatives functionalized with pyrene (B120774) groups have been used to non-covalently modify carbon nanotubes, enhancing their properties for use in biosensors and biofuel cells. researchgate.net

Synthesis of Symmetrical and Asymmetrical Amidoanthraquinone Derivatives

The synthesis of amidoanthraquinone derivatives, including analogs of this compound, is a cornerstone of dye chemistry and medicinal research. The methodologies employed are tailored to achieve either symmetrical or asymmetrical substitution patterns on the anthraquinone core, giving rise to compounds with distinct properties. The primary strategies involve the acylation of corresponding diaminoanthraquinones.

Symmetrical derivatives are typically prepared through the direct acylation of a diaminoanthraquinone precursor with an excess of a single acylating agent, such as an acid chloride or anhydride. This one-step process is efficient for producing molecules where both amino groups are functionalized with identical side chains. For instance, symmetrical 1,5- and 1,8-disubstituted amidoanthraquinones have been synthesized to explore their biological activities, such as telomerase inhibition. jst.go.jpjst.go.jp A series of symmetrical 1,5-diamidoanthraquinone derivatives has been synthesized and studied for their cytostatic activity against various cancer cell lines. researchgate.net

The synthesis of asymmetrical derivatives presents a greater challenge, requiring methods that allow for the sequential introduction of different acyl groups. This is often achieved by leveraging differences in the reactivity of the amino groups or by employing protecting group strategies. A common approach involves the mono-acylation of a diaminoanthraquinone, followed by the isolation of the mono-amido intermediate, which is then acylated with a different reagent. This stepwise approach allows for precise control over the final structure. Research into asymmetrical 1,2-disubstituted amidoanthraquinone derivatives has highlighted various synthetic routes and evaluated their potential as antiproliferative agents. nih.govmdpi.comgoogle.com

Key reactions in the synthesis of these compounds include the copper-catalyzed Ullmann condensation, which is used to form C-N bonds by coupling an aryl halide with an amine. wikipedia.orgresearchgate.net This method is particularly useful for creating aryl-amino linkages.

The following table summarizes representative research findings on the synthesis of both symmetrical and asymmetrical amidoanthraquinone derivatives, detailing the starting materials, reaction conditions, and resulting products.

Table 1: Research Findings on the Synthesis of Amidoanthraquinone Derivatives

Starting MaterialReagents / CatalystProduct TypeResulting Compound/Derivative SeriesKey Findings/Yield
1,2-DiaminoanthraquinoneVarious acid chloridesAsymmetrical1,2-Disubstituted amidoanthraquinonesA series of diversely asymmetrical mono- or disubstituted 1,2-diamidoanthraquinone derivatives were synthesized and evaluated for cytotoxicity. nih.gov
1,8-DiaminoanthraquinoneVarious aminoacyl residuesSymmetricalSymmetrical 1,8-disubstituted amidoanthraquinonesCompounds were designed and synthesized to evaluate telomerase inhibitory and anti-proliferation activities. jst.go.jp
1,5-DiaminoanthraquinoneUnspecified, with potentially bioreducible groupsSymmetricalSymmetrical 1,5-diamidoanthraquinone derivativesA series was synthesized and showed significant potent cytotoxicity against Hepa G2 and 2.2.15 cell lines. researchgate.net
1,4-DihydroxyanthraquinoneBuNH₂, PhI(OAc)₂ (catalyst)N/A (Aminoanthraquinone synthesis)Various aminoanthraquinone derivativesDemonstrates a method for introducing amino groups to the anthraquinone core via nucleophilic substitution, a precursor step to amidation. mdpi.com
Regioisomeric DiaminoanthraquinonesVarious acylating agentsSymmetrical & AsymmetricalDisubstituted amidoanthraquinonesMultiple series of regioisomeric amidoanthraquinones (1,8-, 2,7-, and 1,2-disubstituted) were synthesized to study structure-activity relationships for telomerase inhibition. jst.go.jp

Advanced Theoretical and Computational Investigations of 1,5 Dibenzamidoanthraquinone Systems

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties that govern the functionality of 1,5-Dibenzamidoanthraquinone.

Density Functional Theory (DFT) has become a standard method for investigating the electronic and optoelectronic properties of anthraquinone (B42736) (AQ) derivatives. aip.orgaip.orgresearchgate.net This computational approach allows for a detailed analysis of how chemical modifications to the anthraquinone core influence the material's performance in electronic devices. aip.org Functionals such as B3LYP are commonly employed to calculate molecular geometries, electronic structures, and absorption spectra. nii.ac.jpmdpi.com

For systems like this compound, DFT can predict key optoelectronic parameters. By calculating the ground and excited state properties, researchers can forecast the molecule's absorption wavelengths, oscillator strengths, and the nature of its electronic transitions. nii.ac.jp Studies on related anthraquinone derivatives demonstrate that the introduction of substituents significantly impacts their physical and chemical properties. aip.org For instance, the addition of electron-withdrawing groups can alter frontier molecular orbital energies and enhance charge transport characteristics, providing a clear strategy for designing high-performance organic semiconductors. aip.orgaip.org These computational insights are crucial for tailoring the properties of this compound for specific applications in organic electronics.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors of a molecule. The HOMO-LUMO energy gap (ΔE) is particularly important as it relates to the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. irjweb.comscirp.org A smaller gap generally implies higher chemical reactivity and is often desirable for organic semiconductor applications. scirp.org

Computational studies on the parent 9,10-anthraquinone molecule and its derivatives provide a framework for understanding the electronic structure of this compound. For unsubstituted anthraquinone, the HOMO-LUMO gap is calculated to be approximately 4.2 eV. researchgate.net The introduction of substituent groups significantly modulates this gap. For example, in 1,5-diaminoanthraquinone (B86024), a precursor to the title compound, the dominant electronic transition, associated with the HOMO-LUMO gap, occurs at a much lower energy of approximately 2.99 eV. e-journals.in The benzamido groups in this compound, which combine electron-donating amino groups with electron-withdrawing benzoyl moieties, are expected to further tune these energy levels. DFT calculations can precisely quantify these effects, providing a predictive tool for designing molecules with targeted electronic properties. researchgate.net

CompoundHOMO Energy (eV)LUMO Energy (eV)Calculated Energy Gap (eV)Reference Method
9,10-Anthraquinone-6.99-2.794.20DFT researchgate.net
1,5-Diaminoanthraquinone--2.99 (Transition Energy)TD-DFT e-journals.in
Quinoline-6.646-1.8164.83DFT/B3LYP scirp.org

The efficiency of organic electronic devices is critically dependent on the charge carrier mobility of the semiconductor material. nih.gov In many organic materials, including anthraquinone derivatives, charge transport occurs via a "hopping" mechanism, where charges jump between adjacent molecules. nih.gov The rate of this hopping is determined by two key parameters that can be calculated using quantum chemistry: the reorganization energy (λ) and the electronic coupling (V) between molecules. nih.gov

The reorganization energy represents the energy required to distort the molecular geometry of a neutral molecule to the equilibrium geometry of its ionized state. A lower reorganization energy is beneficial for faster charge transport. The electronic coupling, or transfer integral, quantifies the extent of electronic orbital overlap between neighboring molecules. Systematic computational studies on substituted anthraquinones have shown that the position and nature of substituents can significantly alter both of these parameters. nih.gov By modifying the frontier molecular orbital distributions and inducing steric effects, substitutions can optimize electronic properties and intermolecular electronic couplings. nih.gov This allows for the theoretical prediction of anisotropic charge carrier mobility and the identification of optimal molecular packing and crystal orientations for efficient charge transport pathways. nih.gov

ParameterDescriptionInfluence on Charge Mobility
Reorganization Energy (λ)The energy penalty associated with geometric rearrangement upon charge transfer.Lower values lead to higher mobility.
Electronic Coupling (V)The strength of electronic interaction between adjacent molecules, dependent on orbital overlap.Higher values lead to higher mobility.
Molecular PackingThe relative arrangement and orientation of molecules in the solid state.Affects the magnitude of electronic coupling and defines transport pathways.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are employed to study the physical movements and interactions of atoms and molecules over time. MD provides a dynamic picture of conformational changes and the complex non-covalent interactions that dictate the material's bulk structure and properties.

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. wikipedia.org The molecular structure of this compound is well-suited for this process. The large, planar anthraquinone core facilitates π-π stacking interactions, while the two benzamido substituents provide sites for strong, directional hydrogen bonding between the amide N-H donors and C=O acceptors.

Theoretical studies on related systems illustrate these principles. For instance, the self-assembly of functionalized quinones on surfaces is driven by a balance of intermolecular hydrogen bonding and molecule-substrate interactions. nih.gov Furthermore, anthraquinone-based molecules have been shown to assemble into highly ordered, porous structures known as covalent organic frameworks (COFs). nih.gov MD simulations can model the assembly process, revealing how individual molecules aggregate and identifying the most stable supramolecular arrangements. These simulations can elucidate the specific hydrogen bonding networks and stacking configurations that drive the formation of one-dimensional fibers or two-dimensional sheets, which are critical for the material's application.

Host-guest chemistry involves the binding of a "guest" molecule within a cavity or on the surface of a "host" molecule or material. MD simulations are a powerful tool for investigating the dynamics and thermodynamics of these interactions. whiterose.ac.ukresearchgate.net Anthraquinone derivatives have been extensively studied as "guest" dyes in "host" liquid crystal systems. acs.orgnorthumbria.ac.uk Fully atomistic MD simulations of these guest-host systems can predict how the dye molecules align within the liquid crystal matrix, which is crucial for applications like displays and smart windows. whiterose.ac.uk

These simulations analyze the trajectories of the guest molecule within the host, calculating order parameters and identifying the key intermolecular forces responsible for stable complex formation. whiterose.ac.uk For this compound, MD can be used to model its interaction with various hosts, from biological macromolecules like DNA to synthetic receptors like cucurbiturils. tandfonline.comnih.gov The simulations can also probe the conformational flexibility of the benzamide (B126) side chains, which can rotate and adapt to fit a specific host binding site. nih.goviucr.org By calculating binding free energies, MD can provide a quantitative measure of the stability of the host-guest complex, guiding the design of new functional materials. nih.gov

Stability Assessments and Dynamic Behavior of this compound within Various Environments

The stability and dynamic behavior of this compound, a key vat dye known for its colorfastness, are critical determinants of its application and performance. Theoretical and computational investigations provide profound insights into the molecular-level factors governing its resilience and conformational dynamics in diverse chemical and physical environments. While specific, in-depth computational studies exclusively targeting this compound are not extensively detailed in publicly available literature, analysis of its structural features and data from related anthraquinone derivatives allows for a comprehensive theoretical assessment.

Physicochemical properties offer a preliminary quantitative measure of the compound's stability. A high boiling point and flash point are indicative of considerable thermal stability, which is a desirable trait for industrial applications that involve high-temperature processing. vulcanchem.com Furthermore, its lipophilic nature, suggested by its LogP value, indicates greater solubility and stability in non-polar environments compared to aqueous media. vulcanchem.com

Table 1: Key Physicochemical Properties of this compound

Property Value Unit
Molecular Formula C₂₈H₁₈N₂O₄ -
Molecular Weight 446.454 g/mol
Boiling Point 556.3 °C at 760 mmHg
Flash Point 159.5 °C
Density 1.409 g/cm³
LogP 5.11260 -
Polar Surface Area 92.34 Ų

This table presents key physicochemical data for this compound, providing quantitative indicators of its stability and solubility characteristics. vulcanchem.com

The dynamic behavior of this compound in various solvent environments can be effectively modeled using molecular dynamics (MD) simulations. Such simulations would track the atomic movements over time, providing insights into the conformational flexibility of the benzamide side chains and the nature of solute-solvent interactions. Given the compound's lipophilic character, it is expected to exhibit greater stability in non-polar, aprotic solvents. In polar, protic solvents, the amide groups could engage in hydrogen bonding with solvent molecules, potentially influencing the compound's conformational equilibrium and solubility.

While specific simulation data for this compound is not available, a hypothetical study design illustrates how its stability and dynamics would be assessed across different environments. The key would be to analyze how the solvent's polarity and hydrogen-bonding capability affect the molecule's structural integrity and intermolecular interactions.

Table 2: Theoretical Framework for Stability and Dynamic Behavior Assessment in Various Solvents

Solvent Environment Dielectric Constant (ε) Expected Solute-Solvent Interactions Key Computational Observables Predicted Stability Outcome
Hexane (Non-polar) ~1.9 Primarily van der Waals forces. Stable molecular geometry (low RMSD), minimal conformational changes. High stability due to lipophilic nature. Favorable solvation of the aromatic systems.
Chloroform (Weakly Polar) ~4.8 Weak hydrogen bonding with amide protons, dipole-dipole interactions. Minor fluctuations in benzamide group torsion angles. Good stability, with minor solvent-induced conformational adjustments.
Acetone (Polar Aprotic) ~21 Strong dipole-dipole interactions with carbonyl and amide groups. Increased flexibility of side chains, potential for specific dipole alignment. Moderate stability; potential for aggregation driven by polar interactions.
Ethanol (Polar Protic) ~25 Hydrogen bonding with both amide and carbonyl groups. Analysis of hydrogen bond lifetimes and occupancies; potential for significant conformational changes. Lower relative stability; strong interactions with solvent may disrupt intramolecular forces.
Water (Polar Protic) ~80 Strong hydrogen bonding network, hydrophobic effect on the anthraquinone core. Significant conformational dynamics of benzamide groups, monitoring of water molecule structuring around the solute. Low stability and solubility; hydrophobic core would lead to aggregation to minimize contact with water.

This table outlines a theoretical approach for investigating the environmental effects on this compound using computational modeling. RMSD (Root Mean Square Deviation) is a measure of the average distance between the atoms of superimposed molecules, indicating structural stability.

Sophisticated Spectroscopic and Electrochemical Characterization for Academic Research

Advanced Spectroscopic Probes for Electronic and Vibrational Characteristics

Spectroscopic techniques are indispensable for elucidating the molecular structure, electronic properties, and photophysical behavior of complex organic molecules like 1,5-Dibenzamidoanthraquinone.

The electronic absorption spectrum of this compound is dominated by the chromophoric anthraquinone (B42736) system. The spectra of anthraquinone derivatives typically display several absorption bands in the UV-Visible region, which are assigned to specific electronic transitions.

π → π* Transitions: Strong absorption bands, usually found in the ultraviolet region (typically below 350 nm), are characteristic of π → π* transitions within the aromatic system. These high-energy transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

n → π* Transitions: A weaker, lower-energy absorption band is typically observed at longer wavelengths (closer to 400 nm) in the visible region. This band corresponds to the n → π* transition, which involves the excitation of a non-bonding electron from one of the carbonyl oxygen atoms to an antibonding π* orbital.

The presence of two benzamido (-NHCOPh) groups at the 1 and 5 positions significantly influences the electronic spectrum compared to unsubstituted anthraquinone. These groups act as auxochromes and extend the π-conjugated system of the molecule. This extension of conjugation, along with the electronic effects of the amide linkage, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. Intramolecular hydrogen bonding between the amide proton (N-H) and the adjacent carbonyl oxygen (C=O) of the quinone can further influence the electronic structure and lead to shifts in the absorption maxima.

Table 1: Expected UV-Visible Absorption Characteristics for this compound

Transition TypeExpected Wavelength RegionExpected Molar Absorptivity (ε)Notes
π → π250-350 nmHigh (10,000 - 50,000 L mol⁻¹ cm⁻¹)Intense bands associated with the conjugated aromatic system.
n → π~400 nmLow (10 - 100 L mol⁻¹ cm⁻¹)Weak, broad band characteristic of the carbonyl groups.
Intramolecular Charge Transfer (ICT)> 400 nmModeratePossible due to the electron-donating nature of the nitrogen atom and the electron-accepting quinone core, leading to visible color.

Fluorescence Spectroscopy for Photophysical Pathway Elucidation

Fluorescence spectroscopy provides insight into the de-excitation pathways of a molecule after it absorbs light. Many anthraquinone derivatives are known to be weakly fluorescent or non-fluorescent at room temperature in solution.

This low fluorescence quantum yield is often attributed to efficient intersystem crossing (ISC), a non-radiative process where the molecule transitions from its lowest excited singlet state (S₁) to an excited triplet state (T₁). The small energy gap between the S₁ (often of n,π* character) and a lower-lying T₁ state in many anthraquinones facilitates this process. The energy is then typically dissipated non-radiatively from the triplet state.

For this compound, it is probable that it follows this general behavior and exhibits weak fluorescence. The elucidation of its photophysical pathways would involve measuring the fluorescence emission spectrum (if any), determining the fluorescence quantum yield, and potentially employing time-resolved spectroscopy to measure the excited-state lifetime. These measurements would help to quantify the competition between radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing) decay pathways.

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the anthraquinone core and the two benzoyl groups, as well as a signal for the two amide N-H protons.

Aromatic Protons: Signals for the 16 aromatic protons would likely appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings and carbonyl groups. The specific coupling patterns (e.g., doublets, triplets) would help in assigning protons to their specific positions on the rings.

Amide Protons (N-H): A signal corresponding to the two equivalent N-H protons would be expected further downfield, potentially above 10 ppm. This significant downfield shift is due to deshielding from the adjacent carbonyl group and participation in strong intramolecular hydrogen bonding with the peri-carbonyl oxygen. The signal may appear broadened.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information.

Carbonyl Carbons: The two types of carbonyl carbons (quinone and amide) would be the most downfield signals, expected to appear in the range of 165-185 ppm.

Aromatic Carbons: The numerous aromatic carbons would produce a cluster of signals between approximately 115 and 145 ppm. Carbons directly attached to the electron-withdrawing carbonyl and amide groups would be shifted further downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)Notes
¹HAromatic (Anthraquinone & Benzoyl)7.0 - 9.0Complex multiplet region due to multiple, distinct aromatic protons.
¹HAmide (N-H)> 10Downfield shift due to hydrogen bonding and deshielding; may be broad.
¹³CCarbonyl (Quinone & Amide)165 - 185Most downfield signals in the spectrum.
¹³CAromatic (C-N, C-C=O)130 - 145Quaternary carbons and those attached to heteroatoms.
¹³CAromatic (C-H)115 - 130Aromatic carbons bearing hydrogen atoms.

Electrochemical Methods for Redox Behavior Investigations

Electrochemical techniques are crucial for studying the electron transfer properties of this compound, which are centered on the reducible quinone moiety.

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of anthraquinone systems. A typical cyclic voltammogram for an anthraquinone derivative in an aprotic solvent (like acetonitrile (B52724) or dimethylformamide) reveals two successive, often reversible, one-electron reduction processes.

For this compound, the CV would be expected to show two distinct cathodic (reduction) peaks and two corresponding anodic (oxidation) peaks upon scan reversal.

First Reduction: AQ + e⁻ ⇌ AQ•⁻ (Formation of the semiquinone radical anion)

Second Reduction: AQ•⁻ + e⁻ ⇌ AQ²⁻ (Formation of the dianion)

The potentials at which these peaks occur (anodic peak potential, Epa, and cathodic peak potential, Epc) provide the formal redox potentials (E°'). The separation between the anodic and cathodic peaks (ΔEp = Epa - Epc) for a given redox couple gives an indication of the reversibility of the electron transfer process. For a fully reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

The electron-withdrawing nature of the two benzamido substituents is expected to make the anthraquinone core more electron-deficient. Consequently, the reduction potentials for this compound should be shifted to more positive (less negative) values compared to unsubstituted anthraquinone, indicating that it is easier to reduce.

Table 3: Expected Cyclic Voltammetry Parameters for this compound

Redox ProcessCathodic Peak Potential (Epc)Anodic Peak Potential (Epa)Reversibility (ΔEp)Notes
AQ / AQ•⁻Epc1Epa1Expected to be near 60 mVFirst one-electron reduction. Potential expected to be less negative than that of unsubstituted anthraquinone.
AQ•⁻ / AQ²⁻Epc2Epa2Expected to be near 60 mVSecond one-electron reduction.

Exploration of Electron Transfer Mechanisms in Anthraquinone Systems

The fundamental electron transfer mechanism for the anthraquinone core involves two sequential one-electron transfers. The first reduction generates a stable semiquinone radical anion (AQ•⁻), which is often deeply colored. The second reduction step produces the dianion (AQ²⁻).

The stability and reactivity of these reduced species are highly dependent on the solvent, the supporting electrolyte, and the presence of proton sources (like water or acids). In aprotic media, the two one-electron steps are typically well-resolved. In the presence of protons, the mechanism can become more complex, involving proton-coupled electron transfer (PCET) pathways, which can lead to a single, two-electron reduction wave in the cyclic voltammogram.

The benzamido groups in this compound stabilize the reduced anionic species through resonance and inductive effects, which should contribute to the electrochemical reversibility of the redox processes observed in cyclic voltammetry.

Design and Characterization of Redox-Switchable Molecular Systems

The integration of this compound into redox-switchable molecular systems is an area of growing academic interest. The inherent electrochemical and optical properties of the anthraquinone core, modulated by the benzamido substituents, make it a compelling candidate for the development of molecular switches, sensors, and memory devices. The design of such systems hinges on the ability to reversibly alter the molecule's properties through controlled electron transfer processes.

The fundamental principle behind a redox-switchable system is the reversible conversion between at least two stable or quasi-stable states, each with distinct and measurable properties. In the case of this compound, the switching mechanism is predicated on the two-step, one-electron reduction of the quinone moiety to a radical anion and subsequently to a dianion. These reduction events induce significant changes in the electronic structure of the molecule, which in turn affect its spectroscopic and electrochemical characteristics.

Electrochemical Characterization

Cyclic voltammetry (CV) is a primary tool for characterizing the redox behavior of this compound-based systems. A typical cyclic voltammogram would be expected to show two distinct, quasi-reversible reduction waves, corresponding to the formation of the radical anion (AQ•⁻) and the dianion (AQ²⁻). The potentials at which these reductions occur are critical parameters in the design of molecular switches, as they determine the energy input required to induce a change in state.

For illustrative purposes, the following table presents typical redox potential ranges for substituted anthraquinones in a non-aqueous electrolyte. It is important to note that these are generalized values and the precise potentials for this compound would require experimental determination.

Redox ProcessTypical Potential Range (V vs. Fc/Fc⁺)
First one-electron reduction (AQ/AQ•⁻)-0.8 to -1.2
Second one-electron reduction (AQ•⁻/AQ²⁻)-1.4 to -1.8

Spectroscopic Characterization

The different redox states of this compound are expected to exhibit distinct spectroscopic signatures, which is a key requirement for a functional molecular switch. UV-Vis-NIR spectroelectrochemistry is a powerful technique used to monitor these changes in real-time.

Upon the first reduction to the radical anion (AQ•⁻), a significant change in the absorption spectrum is anticipated. The parent anthraquinone typically has strong absorptions in the UV region and weaker bands in the visible region. The formation of the radical anion is often accompanied by the appearance of new, intense absorption bands in the visible and near-infrared (NIR) regions, leading to a dramatic color change. The second reduction to the dianion (AQ²⁻) would result in a further evolution of the spectrum, often with a blue shift of the long-wavelength absorption bands compared to the radical anion.

The following table provides a hypothetical representation of the expected changes in the UV-Vis-NIR absorption maxima for the different redox states of an anthraquinone derivative like this compound. These values are illustrative and based on general trends observed for this class of compounds.

Redox StateExpected λmax (nm)Region
Neutral (AQ)350 - 450UV-Visible
Radical Anion (AQ•⁻)500 - 700, 800 - 1000Visible-NIR
Dianion (AQ²⁻)450 - 600Visible

The design of effective redox-switchable molecular systems based on this compound necessitates a thorough understanding of the interplay between its structure and its electrochemical and spectroscopic properties. Future research will likely focus on the synthesis of derivatives with tailored redox potentials and spectral responses, as well as their incorporation into more complex supramolecular architectures and solid-state devices.

Future Research Perspectives and Interdisciplinary Opportunities

Synergistic Integration of Advanced Computational and Experimental Methodologies for Predictive Design

The rational design of novel materials derived from 1,5-Dibenzamidoanthraquinone necessitates a deep understanding of its structure-property relationships. A synergistic approach, combining computational modeling with empirical validation, is critical for accelerating the discovery of new functionalities. Advanced computational methods, such as Density Functional Theory (DFT), can predict key molecular parameters, while experimental techniques provide essential real-world data for validation and refinement.

Computational studies can effectively model electronic structures, HOMO/LUMO energy levels, and redox potentials, offering predictive insights into the color, stability, and electronic behavior of new derivatives. fao.org For instance, DFT calculations have been successfully used to rationalize the alignment trends and spectroscopic properties of other anthraquinone (B42736) dyes in liquid crystal hosts by analyzing molecular structures and visible transition dipole moments. fao.org This predictive power allows for the in-silico screening of numerous potential structures, identifying the most promising candidates for synthesis and experimental testing.

Experimental methodologies provide the ground truth for these computational models. Techniques like UV-vis spectroscopy, electrochemistry, and X-ray crystallography offer precise measurements of electronic transitions, redox stability, and molecular conformation. fao.org The correlation of this experimental data with theoretical predictions creates a powerful feedback loop, refining the computational models and leading to more accurate predictive designs for future molecules with tailored optical, electronic, or chemical properties.

Table 1: Synergistic Methodologies for Predictive Molecular Design
Methodology TypeSpecific TechniqueKey Data/Insights ProvidedRole in Synergy
ComputationalDensity Functional Theory (DFT)Molecular geometry, HOMO/LUMO energies, electron distribution, redox potentials, transition dipole moments. fao.orgPredicts properties to guide synthesis; provides theoretical basis for observed phenomena.
Molecular Dynamics (MD)Conformational analysis, intermolecular interactions, solvent effects.Simulates dynamic behavior and interactions in various environments.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of specific reactive sites within a larger molecular system.Provides high-accuracy calculations for reactions or electronic events at a targeted site.
ExperimentalUV-Visible SpectroscopyAbsorption/emission spectra, electronic transition energies. fao.orgValidates predicted optical properties and electronic transitions.
Cyclic VoltammetryRedox potentials, electrochemical stability. fao.orgConfirms predicted HOMO/LUMO energies and electrochemical behavior.
X-ray CrystallographyPrecise bond lengths, bond angles, crystal packing.Provides definitive structural data to validate and refine computational models.

Exploration of Bio-Inspired and Biomimetic Functionalization Strategies

The anthraquinone scaffold is a common motif in biologically active natural products, known for a wide range of activities. dergipark.org.tr This provides a rich foundation for bio-inspired and biomimetic functionalization of the this compound structure. Future research can focus on modifying the peripheral benzamide (B126) groups to introduce new functionalities inspired by biological systems.

One promising avenue is the incorporation of moieties that can impart specific biological activities. Studies on related symmetrical 1,5-disubstituted anthraquinones have demonstrated that acylation of hydroxyl groups can lead to compounds with potent cytotoxicity against tumor cells and significant antioxidant activity. nih.gov Similarly, other anthraquinone derivatives have been designed to possess antioxidant properties to protect against cytotoxicity and oxidative stress. researchgate.net By analogy, synthetic modifications to the benzamide groups of this compound could create novel derivatives for screening as potential anticancer or antimicrobial agents.

Biomimetic strategies could also be employed to develop new sensors or responsive materials. This might involve functionalizing the molecule with groups that can selectively bind to specific biological analytes or respond to environmental stimuli such as pH or the presence of certain ions. The inherent fluorescence of some anthraquinone analogues further enhances their potential for use in sensing and imaging applications. dergipark.org.tr

Development of In-Situ and Operando Characterization Techniques for Dynamic Systems

To fully understand and optimize the performance of this compound-based materials in advanced applications, it is crucial to study them under operational conditions. Conventional ex situ characterization, which involves analyzing a material before and after use, often fails to capture the dynamic changes, transient species, and degradation pathways that occur during operation. rsc.org In-situ and operando techniques, which monitor the material in real-time within a functioning device, are essential for gaining a comprehensive understanding of structure-property-performance relationships. rsc.orgresearchgate.net

For potential applications in organic electronics or energy storage, operando spectroscopy (e.g., UV-Vis, Raman) coupled with electrochemical measurements can track changes in the oxidation state and molecular structure of the compound during charge-discharge cycles. researchgate.net This allows for the direct observation of charge storage mechanisms and degradation processes. rsc.orgresearchgate.net If used as a guest molecule in a liquid crystal display, in-situ spectroscopic ellipsometry could monitor the orientation and stability of the dye molecules under an applied electric field. These techniques provide critical insights that can guide the molecular engineering of more robust and efficient materials.

Advancements in Sustainable Synthetic Pathways and Lifecycle Assessment of Applications

With increasing global emphasis on green chemistry and sustainability, future research must address the environmental impact of producing and using this compound. This involves developing more sustainable synthetic pathways and employing rigorous Lifecycle Assessment (LCA) to evaluate the environmental footprint of its applications from cradle to grave.

Traditional synthetic routes for anthraquinone derivatives can involve harsh reaction conditions and the use of hazardous solvents. Future research should focus on greener alternatives, such as using bio-based feedstocks, employing catalytic rather than stoichiometric reagents, and utilizing more environmentally benign solvents. aiche.org The optimization of reaction conditions, guided by a Design of Experiments (DoE) approach, can simultaneously improve product yield and reduce environmental impact. unimore.it

Table 2: Key Stages and Considerations in a Lifecycle Assessment (LCA) for a Chemical Compound
LCA StageDescriptionKey Metrics and Considerations for this compound
Raw Material AcquisitionExtraction and processing of all raw materials required for synthesis.Origin of precursors (fossil fuel vs. bio-based), energy required for extraction, transportation footprint. aiche.org
Chemical SynthesisThe manufacturing process, including all reactions, separations, and purifications.Solvent choice (toxicity, recyclability), energy consumption (heating, cooling), catalyst efficiency, waste generation, product yield. unimore.it
Product Application/UseThe performance and durability of the final product incorporating the compound.Longevity of the dye on a textile, efficiency in an electronic device, stability and potential for leaching.
End-of-LifeThe disposal, recycling, or degradation of the product after its useful life.Biodegradability of the compound, potential for recovery and reuse, toxicity of degradation products.

Bridging Fundamental Research to High-Impact Technological Innovations

The ultimate goal of future research on this compound is to translate fundamental scientific understanding into tangible technological advancements. The robust and versatile nature of the anthraquinone core suggests potential for high-impact innovations well beyond its current use.

Fundamental studies on the photophysical and electrochemical properties, guided by the synergistic computational-experimental approach described earlier, could lead to its development for modern materials science. fao.org Potential applications include organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the compound's stability and tunable electronic properties would be highly advantageous. The fluorescence exhibited by some anthraquinone analogues suggests possibilities in developing advanced sensors or security inks. dergipark.org.tr

Furthermore, bio-inspired functionalization could bridge fundamental chemical synthesis with biomedical applications. Symmetrical bis-substituted anthraquinones have already shown promise as potent cytotoxic agents against cancer cells. nih.gov A focused research program on modifying the this compound structure could lead to the discovery of new therapeutic candidates. This represents a significant opportunity to transform a classic industrial dye into a lead compound for high-value medical technologies.

Table 3: Mapping Fundamental Research to Potential Innovations
Fundamental Research AreaKey Properties to InvestigatePotential High-Impact Technological Application
Photophysics & ElectrochemistryLuminescence, charge carrier mobility, redox stability, absorption spectrum. fao.orgOrganic Electronics (OLEDs, OPVs), Photovoltaics, Sensing Technologies.
Biomimetic FunctionalizationCytotoxicity, antioxidant activity, selective binding, enzyme inhibition. nih.govresearchgate.netTherapeutic Agents (e.g., anticancer drugs), Biomedical Sensors, Drug Delivery Systems. dergipark.org.tr
Host-Guest ChemistryMolecular alignment, intermolecular interactions, stability in a host matrix. fao.orgAdvanced Liquid Crystal Displays, Responsive Materials, Data Storage.
Surface Chemistry & Self-AssemblyFormation of ordered monolayers, surface modification potential.Molecular Switches, Protective Coatings, Functional Surfaces.

Q & A

Q. How can tandem mass spectrometry (MS/MS) differentiate isomeric byproducts in this compound synthesis?

  • Methodological Answer : Collision-induced dissociation (CID) in Q-TOF MS generates characteristic fragment ions. For example, 1,5-isomers show m/z 240 (anthraquinone core), while 1,8-isomers yield m/z 224 due to distinct cleavage patterns. Compare with synthetic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.